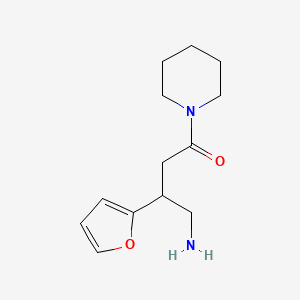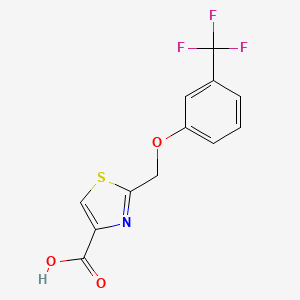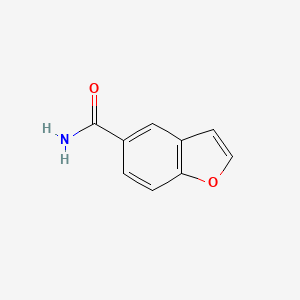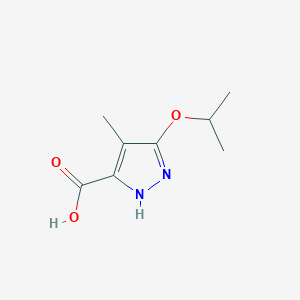
4-((Benzyloxy)methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Benzyloxy)methyl)pyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It features a pyridine ring substituted with a benzyloxy group at the 4-position and an amino group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Benzyloxy Group Introduction: 2-aminopyridine is reacted with benzyl alcohol in the presence of a base to introduce the benzyloxy group, forming 2-amino-4-(benzyloxy)pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the compound can produce benzyl alcohol or benzylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Benzyloxy)methyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(benzyloxy)pyridine: This compound is structurally similar but lacks the methyl group at the benzyloxy position.
4-(Benzyloxy)pyridin-2-amine: Similar structure but without the methyl group on the benzyloxy moiety.
Uniqueness
4-((Benzyloxy)methyl)pyridin-2-amine is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O/c14-13-8-12(6-7-15-13)10-16-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,14,15) |
InChI Key |
RQXMSUQXAANUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
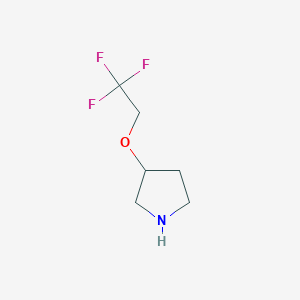
![tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate](/img/structure/B11811043.png)


![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)
